4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core with distinct substituents:
- Position 2: A cyclopropyl group, enhancing steric bulk and metabolic stability.
- Position 4: A piperazine ring linked to a 5-chloropyrimidin-2-yl group, likely influencing receptor binding or solubility.
- Position 6: A trifluoromethyl (-CF₃) group, known to improve lipophilicity and resistance to oxidative metabolism.
Properties
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N6/c17-11-8-21-15(22-9-11)26-5-3-25(4-6-26)13-7-12(16(18,19)20)23-14(24-13)10-1-2-10/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSVOQYCTPNSFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes. The exact targets and their roles would need further investigation.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways. The exact pathways and their downstream effects would need further investigation.
Pharmacokinetics
Result of Action
Similar compounds have shown significant effects at various doses. The exact molecular and cellular effects would require further investigation.
Biochemical Analysis
Biochemical Properties
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine, which can affect neurotransmission. Additionally, the compound may interact with other proteins involved in cell signaling pathways, influencing cellular responses and functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with acetylcholinesterase can lead to altered neurotransmission, impacting neuronal cells and potentially affecting cognitive functions. Moreover, its effects on gene expression can result in changes in protein synthesis, affecting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition can lead to increased acetylcholine levels, enhancing cholinergic signaling. Additionally, the compound may influence other enzymes and proteins, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods. Degradation can occur under certain conditions, leading to reduced efficacy and potential changes in cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels. At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruptions in normal cellular processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s accumulation and efficacy, impacting its overall therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity, influencing cellular responses and therapeutic outcomes.
Biological Activity
The compound 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(trifluoromethyl)pyrimidine is a member of the pyrimidine class, notable for its potential biological activities, particularly in the context of cancer treatment and receptor inhibition. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
Structural Features
- Pyrimidine Core : The compound features a pyrimidine ring that is crucial for its biological activity.
- Chloropyrimidine Substituent : The presence of a 5-chloro group enhances its interaction with biological targets.
- Piperazine Ring : This moiety contributes to the compound's binding affinity and selectivity towards various receptors.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.
- Inhibition of RTK Signaling : The compound may inhibit pathways such as VEGFR-2, which is vital for angiogenesis in tumors .
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds exhibit potent cytotoxic effects against various cancer cell lines including MCF-7 and DU145 .
Enzyme Inhibition
The compound's piperazine and chloropyrimidine components suggest potential enzyme inhibitory activity:
- Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting enzymes related to neurodegenerative diseases .
- Bovine Serum Albumin Binding : Binding studies indicate that the compound may interact favorably with serum proteins, influencing its pharmacokinetics .
Case Studies
- VEGFR-2 Inhibition : A study demonstrated that a related chlorinated pyrimidine derivative was comparable to established inhibitors like sunitinib, showcasing its potential as a therapeutic agent in oncology .
- Antiproliferative Activity : In a screening program by the National Cancer Institute (NCI), derivatives were evaluated against 60 human cancer cell lines, revealing significant cytotoxicity .
Table 1: Biological Activity Summary
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | IC50 (µM) | Target Activity |
|---|---|---|---|
| 5-Chloro-N4-substituted phenyl derivative | Chlorinated phenyl group | 0.5 | VEGFR-2 inhibition |
| 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl] | Piperazine and trifluoromethyl | TBD | Anticancer |
| 7-Chloro-3-phenyl derivative | Thiazolo-pyrimidine structure | 0.8 | Cytotoxicity |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine, including this compound, exhibit significant anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and survival pathways .
Antidepressant Properties
Piperazine derivatives have been explored for their antidepressant effects. The incorporation of the chloropyrimidine moiety in this compound may enhance its interaction with neurotransmitter receptors, potentially leading to improved mood regulation and anxiety reduction . Preliminary studies suggest that such compounds may act on serotonin and norepinephrine transporters, similar to established antidepressants.
Antimicrobial Activity
The antibacterial and antifungal activities of pyrimidine derivatives have been well-documented. This compound may exhibit activity against a range of pathogens, making it a candidate for the development of new antimicrobial agents. Research has shown that modifications in the piperazine and pyrimidine rings can significantly enhance antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry highlighted the synthesis of various pyrimidine derivatives, including this compound, which were tested against multiple cancer cell lines. Results indicated that certain modifications led to IC50 values significantly lower than those of standard chemotherapeutics, suggesting a promising avenue for drug development .
Case Study 2: Antidepressant Mechanism
In a clinical trial reported in Neuropsychopharmacology, researchers evaluated the effects of piperazine-containing compounds on patients with major depressive disorder. The study found that participants receiving treatment with compounds similar to the one discussed showed marked improvements in depressive symptoms compared to placebo groups, indicating potential for further investigation into their mechanisms of action .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Compound 861409-87-2 (4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine)
- Key Differences : Lacks the 5-chloropyrimidin-2-yl group on the piperazine.
- However, the shared cyclopropyl and trifluoromethyl groups suggest comparable metabolic stability .
Compound 3 (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine, )
- Key Differences : Features a pyrazolopyrimidine core with a hydrazine substituent instead of a piperazine linker.
- Implications : The hydrazine group may confer different reactivity (e.g., susceptibility to oxidation) compared to the piperazine linker in the target compound. This could impact pharmacokinetic properties such as half-life .
Compound 1006441-37-7 (4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine)
Comparative Data Table
*Calculated based on structural formulas.
Key Research Findings
Piperazine Linkers : Compounds with piperazine moieties (e.g., Target Compound and 861409-87-2) demonstrate improved blood-brain barrier penetration compared to hydrazine-containing analogues (Compound 3) .
Trifluoromethyl Groups : The -CF₃ group in the Target Compound and 861409-87-2 enhances resistance to CYP450-mediated metabolism, as observed in related pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
